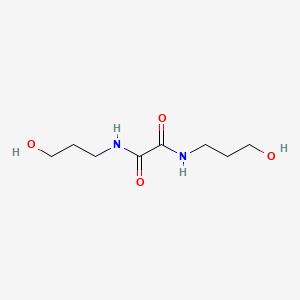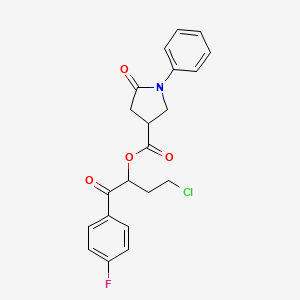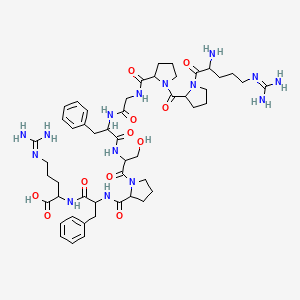![molecular formula C19H38N2O2 B15150199 Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate: is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by exposure to ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring with four methyl groups, making it sterically hindered and thus highly effective in stabilizing polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with octyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced mixing and heat transfer capabilities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a hindered amine light stabilizer in the polymer industry. It helps in extending the life of polymers by preventing UV-induced degradation.
Biology: In biological research, derivatives of this compound are used as probes to study the effects of steric hindrance on biological systems.
Medicine: The compound and its derivatives are being explored for their potential use in drug delivery systems due to their stability and ability to protect active pharmaceutical ingredients from degradation.
Industry: Apart from its use in polymers, the compound is also used in the production of coatings, adhesives, and sealants to enhance their durability and resistance to UV light.
Wirkmechanismus
The primary mechanism by which Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate exerts its effects is through the stabilization of free radicals. The hindered amine structure allows it to effectively scavenge free radicals generated by UV light, thereby preventing the degradation of polymers. The molecular targets include the free radicals formed during the photo-oxidation of polymers, and the pathways involved are primarily those related to radical scavenging and stabilization.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A precursor to many hindered amine light stabilizers.
4-Amino-2,2,6,6-tetramethylpiperidine: Another hindered amine used in light stabilization.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Uniqueness: Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its octyl ester group, which enhances its compatibility with various polymers and improves its solubility in organic solvents. This makes it more effective in stabilizing a wide range of polymeric materials compared to other hindered amines.
Eigenschaften
Molekularformel |
C19H38N2O2 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C19H38N2O2/c1-6-7-8-9-10-11-12-23-17(22)15-20-16-13-18(2,3)21-19(4,5)14-16/h16,20-21H,6-15H2,1-5H3 |
InChI-Schlüssel |
AEZOYXNADATBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CNC1CC(NC(C1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{6'-ethenyl-2-oxo-3',5',6',7',8',8'a-hexahydro-1H,2'H-spiro[indole-3,1'-indolizin]-7'-yl}-3-methoxyprop-2-enoate](/img/structure/B15150116.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
methanone](/img/structure/B15150131.png)
![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15150146.png)
![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)

![4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B15150170.png)

![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)

